(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
Overview
Description
“(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid” is a compound with the CAS Number: 7733-29-1 and a molecular weight of 366.41 . It is also known as Cbz-Orn(Boc)-OH . The compound is a solid at room temperature and should be stored in a dark place, under an inert atmosphere .
Synthesis Analysis
The compound can be synthesized by reacting δ-Boc-L-Ornithine with benzyl chloroformate in 5% aqueous NaHCO3 . The reaction is allowed to stir for 12 hours, after which diethyl ether is added to remove the excess of benzyl chloroformate by extraction . The aqueous layer is then acidified with 6 N aqueous hydrochloric acid to pH 1 and extracted with DCM . The combined organic layers are dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure to give the compound as a colorless solid .Molecular Structure Analysis
The IUPAC name of the compound is (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[(tert-butoxycarbonyl)amino]pentanoic acid . The InChI code is 1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 .Chemical Reactions Analysis
The compound is used in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.41 . It is a solid at room temperature . The compound has a high GI absorption, is a P-gp substrate, and is an inhibitor of CYP2C19 . It has a Log Po/w (iLOGP) of 2.45 .Scientific Research Applications
Synthesis and Derivative Formation
This compound has been used in the synthesis of non-proteinogenic amino acids and their derivatives. For instance, Adamczyk et al. (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative from (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, showcasing its role in producing amino acid derivatives with potential biochemical applications (Adamczyk & Reddy, 2001).
Use in Peptide Synthesis
The compound has been instrumental in peptide synthesis. Badalassi et al. (2002) utilized a protected derivative of this compound for the solid-phase peptide synthesis of oligopeptides. These peptides serve as sequence-specific chromogenic protease substrates, highlighting its utility in developing biochemical assays (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Applications in Organic Synthesis
It has also found applications in organic synthesis. Koseki, Yamada, and Usuki (2011) described the efficient synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, demonstrating the compound's role in synthesizing structurally complex molecules (Koseki, Yamada, & Usuki, 2011).
Role in Bioorganic Chemistry
In bioorganic chemistry, the compound has been utilized in creating novel molecules with potential biological activities. For example, Pund et al. (2020) synthesized new compounds from (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, which showed significant antimicrobial activities (Pund, Saboo, Sonawane, Dukale, & Magare, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQCKACYKKSOKK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428557 | |
Record name | Z-Ndelta-Boc-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid | |
CAS RN |
199924-46-4 | |
Record name | Z-Ndelta-Boc-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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